molecular formula C7H10NO7P B14551818 Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate CAS No. 61739-03-5

Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate

Cat. No.: B14551818
CAS No.: 61739-03-5
M. Wt: 251.13 g/mol
InChI Key: CNMQFSRITBWUSS-UHFFFAOYSA-N
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Description

Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate is a chemical compound characterized by its unique structure, which includes a nitrofuran ring, a hydroxyl group, and a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate typically involves the reaction of dimethyl phosphite with 5-nitrofurfural under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, catalysts such as tetramethylguanidine (TMG) can be employed to increase the reaction rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nitrofuran derivatives, amino-substituted compounds, and phosphonate esters .

Scientific Research Applications

Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit tumor cell proliferation.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate involves its interaction with biological molecules. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit specific enzymes and interfere with metabolic pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate
  • Dimethyl [hydroxy(5-nitrothiophen-2-yl)methyl]phosphonate
  • Dimethyl [hydroxy(5-nitropyrrole-2-yl)methyl]phosphonate

Comparison: this compound is unique due to its nitrofuran ring, which imparts specific chemical and biological properties. Compared to its thiophene and pyrrole analogs, the nitrofuran derivative exhibits higher antimicrobial activity and different reactivity patterns due to the presence of the oxygen atom in the furan ring .

Properties

CAS No.

61739-03-5

Molecular Formula

C7H10NO7P

Molecular Weight

251.13 g/mol

IUPAC Name

dimethoxyphosphoryl-(5-nitrofuran-2-yl)methanol

InChI

InChI=1S/C7H10NO7P/c1-13-16(12,14-2)7(9)5-3-4-6(15-5)8(10)11/h3-4,7,9H,1-2H3

InChI Key

CNMQFSRITBWUSS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=C(O1)[N+](=O)[O-])O)OC

Origin of Product

United States

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